molecular formula C23H16N2O5 B11556765 2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione

2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11556765
M. Wt: 400.4 g/mol
InChI Key: WQRROGYIUQVVCX-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethylbenzoyl)phenyl]-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitro group, a dimethylbenzoyl group, and a dihydroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzoyl)phenyl]-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the acylation of 3,4-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3,4-dimethylbenzoyl chloride.

    Coupling Reaction: The benzoyl intermediate is then coupled with a phenyl group through a Friedel-Crafts acylation reaction to form 3-(3,4-dimethylbenzoyl)phenyl.

    Cyclization and Nitration: The final step involves the cyclization of the intermediate with phthalic anhydride under acidic conditions, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethylbenzoyl)phenyl]-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.

    Oxidation: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: Formation of 2-[3-(3,4-dimethylbenzoyl)phenyl]-5-amino-2,3-dihydro-1H-isoindole-1,3-dione.

    Substitution: Formation of halogenated derivatives such as 2-[3-(3,4-dimethylbenzoyl)phenyl]-5-nitro-4-bromo-2,3-dihydro-1H-isoindole-1,3-dione.

    Oxidation: Formation of carboxylated derivatives such as 2-[3-(3,4-dicarboxybenzoyl)phenyl]-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione.

Scientific Research Applications

2-[3-(3,4-Dimethylbenzoyl)phenyl]-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)phenyl]-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,4-Dimethylbenzoyl)phenyl]-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
  • N-[3-(3,4-Dimethylbenzoyl)phenyl]-2-(2-methoxyphenoxy)acetamide
  • N-[3-(3,4-Dimethylbenzoyl)phenyl]-2,2-diphenylacetamide

Uniqueness

2-[3-(3,4-Dimethylbenzoyl)phenyl]-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)phenyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C23H16N2O5/c1-13-6-7-16(10-14(13)2)21(26)15-4-3-5-17(11-15)24-22(27)19-9-8-18(25(29)30)12-20(19)23(24)28/h3-12H,1-2H3

InChI Key

WQRROGYIUQVVCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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